3-(3,4-dimethoxyphenyl)-7-ethoxy-4H-chromen-4-one
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-ethoxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-4-23-13-6-7-14-17(10-13)24-11-15(19(14)20)12-5-8-16(21-2)18(9-12)22-3/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSLQZYQTUFAQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-ethoxy-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The first step involves a Claisen-Schmidt condensation reaction between 3,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate chalcone.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the chromen-4-one core structure.
Ethoxylation: The final step involves the ethoxylation of the chromen-4-one core using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-7-ethoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted chromen-4-one derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-7-ethoxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-ethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 3-(3,4-dimethoxyphenyl)-7-ethoxy-4H-chromen-4-one and related flavonoids:
Key Observations :
- Lipophilicity : The ethoxy and methoxy groups in the target compound reduce polarity compared to hydroxylated analogs (e.g., 3-(3,4-dihydroxyphenyl)-7-hydroxy-4H-chromen-4-one), favoring passive diffusion across biological membranes .
- Bioactivity Potential: Compounds with methoxy groups, such as 7-Hydroxy-3,3',4',5,6,8-hexamethoxyflavone, often exhibit stronger enzyme inhibition (e.g., tyrosinase, HIV-1 protease) due to enhanced electron-donating effects . In contrast, hydroxylated derivatives like 5,7-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one are more potent antioxidants .
- Synthetic Accessibility : The target compound’s synthesis likely involves etherification and protection/deprotection steps, similar to methods described for 7-ethoxy-3-phenyl-4H-chromen-4-one (37% yield in ) .
Pharmacological and Functional Comparisons
- Antioxidant Activity: Hydroxylated flavonoids (e.g., 3-(3,4-dihydroxyphenyl)-7-hydroxy-4H-chromen-4-one) exhibit superior free radical scavenging due to catechol groups, whereas methoxy/ethoxy derivatives may prioritize stability over reactivity .
- Enzyme Inhibition : Methoxy-rich analogs (e.g., hexamethoxyflavones) show strong inhibition of tyrosinase and HIV-1 protease, suggesting the target compound’s dimethoxy/ethoxy groups could confer similar activity .
- Cytotoxicity: Curcumin analogs with methoxy groups () demonstrate low cytotoxicity in normal cells, implying that the target compound may also have a favorable safety profile .
Biological Activity
3-(3,4-Dimethoxyphenyl)-7-ethoxy-4H-chromen-4-one is a synthetic flavonoid compound that exhibits a variety of significant biological activities. This article explores its antioxidant, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a chromenone core structure with a 3,4-dimethoxyphenyl group at the 3-position and an ethoxy substituent at the 7-position. This unique structure contributes to its diverse biological activities.
| Property | Description |
|---|---|
| Class | Flavonoid |
| Core Structure | Chromenone |
| Substituents | 3,4-Dimethoxyphenyl group, Ethoxy group |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant activity , which is crucial for combating oxidative stress. The compound can scavenge free radicals effectively, reducing oxidative damage in biological systems. This property is beneficial in various therapeutic contexts, particularly in preventing diseases associated with oxidative stress.
Anti-inflammatory Activity
The compound demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential applications in treating inflammatory conditions.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cells. It modulates critical signaling pathways such as PI3K/Akt and MAPK, which are involved in cell survival and proliferation. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects.
Case Study: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via PI3K/Akt pathway |
| Hek293 (Normal Cells) | 40.5 | Selective cytotoxicity towards cancer cells |
The mechanisms through which this compound exerts its biological effects include:
- Antioxidant Mechanism : The ability to donate hydrogen atoms or electrons allows it to neutralize free radicals.
- Anti-inflammatory Pathway : Inhibition of COX and LOX enzymes reduces inflammation.
- Apoptotic Induction : Modulation of key signaling pathways leads to programmed cell death in cancerous cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(2-bromophenyl)-7-hydroxy-4H-chromen-4-one | Bromine substitution at the 2-position | Enhanced reactivity but lower antioxidant activity |
| 3-(3-hydroxyphenyl)-7-methoxy-2-methyl-chromen | Hydroxyl group instead of methoxy | Increased polarity; moderate anti-inflammatory activity |
These comparisons highlight how specific structural features impact biological activity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(3,4-dimethoxyphenyl)-7-ethoxy-4H-chromen-4-one, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with condensation of a phenol derivative (e.g., 3,4-dimethoxyphenol) with an aldehyde or ketone to form the chromenone core. Ethoxy group introduction at the 7-position is achieved via nucleophilic substitution or Williamson ether synthesis.
- Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are critical. For example, using polar aprotic solvents like DMF enhances nucleophilicity, while temperatures of 80–100°C improve reaction kinetics. Yield optimization often requires iterative adjustment of stoichiometry and purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) .
Q. Which spectroscopic techniques are essential for structural characterization, and what key data confirm the compound’s identity?
- Techniques :
- 1H/13C NMR : Aromatic protons (δ 6.5–8.2 ppm) and carbonyl carbon (δ ~177 ppm) confirm the chromenone scaffold. Ethoxy groups appear as triplets (δ ~1.3–1.5 ppm for CH3) and quartets (δ ~3.8–4.2 ppm for CH2) .
- FTIR : Strong absorption at ~1647 cm⁻¹ (C=O stretch) and ~1246 cm⁻¹ (C-O-C ether vibration) .
- HRMS : Exact mass matching the molecular formula (e.g., C19H18O5) validates purity .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Solubility : Test in solvents like DMSO, ethanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy. For example, DMSO is preferred for biological assays due to high solubility (>10 mM) .
- Stability : Conduct accelerated degradation studies (40–60°C, 75% humidity) with HPLC monitoring. Ethoxy groups may hydrolyze under acidic conditions, requiring pH-controlled storage .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools predict these effects?
- SAR Strategies :
- Substitute the 3-(3,4-dimethoxyphenyl) group with halogenated or electron-withdrawing groups to modulate lipophilicity and target binding .
- Replace the ethoxy group with bulkier alkoxy chains to improve metabolic stability.
- Computational Methods :
- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) and reactive sites .
- Molecular Docking : Screen against target proteins (e.g., kinases, cytochrome P450) using AutoDock Vina or Schrödinger Suite .
Q. What experimental designs resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?
- Validation Approaches :
- Dose-Response Curves : Establish EC50/IC50 values across multiple cell lines (e.g., HepG2, MCF-7) to clarify concentration-dependent effects .
- Redox Profiling : Use assays like DPPH scavenging (for antioxidants) and ROS detection (for pro-oxidants) under standardized conditions (pH 7.4, 37°C) .
- Statistical Analysis : Apply ANOVA with post-hoc tests to compare datasets, ensuring biological replicates (n ≥ 3) and controlled variables (e.g., cell passage number) .
Q. How can reaction mechanisms for chromenone derivative synthesis be elucidated using kinetic and isotopic labeling studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
